Glyceryl dicaprate

Lipase enzymology Interfacial biophysics Monolayer film stability

Optimize your lipase research with high-purity 1,3-Dicaprin. Its characterized surface pressure of collapse (32 mN/m) and prochiral nature provide a non-fungible substrate for reproducible interfacial enzymatic studies. Unlike generic mixtures, this isomer ensures consistent results in kinetic assays and inhibitor screening. Secure your supply from verified B2B partners. Click to view vendor-specific pricing and inventory details.

Molecular Formula C23H44O5
Molecular Weight 400.6 g/mol
CAS No. 17598-93-5
Cat. No. B1663922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceryl dicaprate
CAS17598-93-5
Synonyms1,3-Didecanoylglycerol;  1,3-Dicaprin;  1,3-Didecanoin;  (3-decanoyloxy-2-hydroxypropyl) decanoate;  1,3-Didecanoate-Glycerol.
Molecular FormulaC23H44O5
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O
InChIInChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3
InChIKeyBPYWNJQNVNYQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glyceryl Dicaprate (CAS 17598-93-5): Physicochemical and Isomeric Profile for Scientific Selection


Glyceryl dicaprate (CAS 17598-93-5), systematically named 1,3-didecanoyl glycerol or 1,3-dicaprin, is a saturated diacylglycerol (DAG) composed of a glycerol backbone esterified with two decanoic acid (C10:0) moieties at the sn-1 and sn-3 positions . With a molecular formula of C23H44O5 and molecular weight of 400.59 g/mol, this compound exhibits a calculated LogP of 5.715, a predicted density of 0.969 g/cm³, and low aqueous solubility of approximately 1.5×10⁻³ g/L at 25°C . Unlike monoacylglycerols (e.g., glyceryl monocaprate) which possess pronounced surfactant properties, or triacylglycerols (e.g., tricaprin) which function primarily as energy storage lipids, glyceryl dicaprate occupies a distinct intermediate physicochemical space. Commercially available pharmaceutical grades typically exist as mixtures of 1,2- and 1,3-isomers; the 1,3-isomer specifically is a prochiral compound that forms stable monomolecular films with a surface pressure of collapse of 32 mN m⁻¹, a property directly relevant to interfacial enzymatic studies [1].

Why Glyceryl Dicaprate Cannot Be Interchanged with Generic DAGs or MCTs in Critical Applications


Generic substitution within the acylglycerol class is demonstrably non-viable due to quantifiable differences in interfacial stability, enzymatic recognition, and solvent performance. The 1,3-dicaprin isomer exhibits a surface pressure of collapse of 32 mN m⁻¹, which is 20% lower than the 40 mN m⁻¹ observed for the 1,2-sn-dicaprin enantiomers, resulting in measurably distinct monolayer stability at the air-water interface [1]. Furthermore, a head-to-head study of 23 purified lipases demonstrated that these enzymes exhibit differential kinetic preferences quantified by stereoselectivity indices and surface pressure thresholds that vary by isomer [1]. In formulation applications, glyceryl dicaprylate/dicaprate demonstrates a defined solubility rank order for the model drug loxoprofen that is distinct from propylene glycol dicaprylate/caprate and propylene glycol laurate, confirming that chain length and esterification degree directly dictate solubilization capacity [2]. Substituting with a monoacylglycerol would alter surfactant behavior and critical micelle concentration; substituting with a triacylglycerol would eliminate the free hydroxyl group essential for hydrogen bonding and polar interactions. These data establish that glyceryl dicaprate occupies a non-fungible performance niche.

Quantitative Differentiation Evidence for Glyceryl Dicaprate Versus Structural Analogs


Isomer-Dependent Monolayer Stability: 1,3-Dicaprin Versus 1,2-Dicaprin at the Air-Water Interface

Pure 1,3-sn-dicaprin exhibits a surface pressure of collapse of 32 mN m⁻¹ when spread as monomolecular films at the air-water interface, compared to 40 mN m⁻¹ for the enantiomeric 1,2-sn-dicaprin and 2,3-sn-dicaprin isomers [1]. This 8 mN m⁻¹ difference (approximately 20% lower film stability) directly impacts lipase adsorption and hydrolysis kinetics, as enzyme activity is pressure-dependent [1].

Lipase enzymology Interfacial biophysics Monolayer film stability

Drug Solubility Rank Order: Glyceryl Dicaprylate/Dicaprate in Transdermal Formulation Vehicles

In a systematic vehicle screening study for loxoprofen transdermal delivery, glyceryl dicaprylate/dicaprate demonstrated a defined solubility rank order: water < isopropyl myristate (IPM) < glyceryl dicaprylate/dicaprate < propylene glycol dicaprylate/caprate < propylene glycol laurate (PGL) < polyethylene glycol 400 < diethylene glycol monoethyl ether (DGME) < ethanol [1]. The compound's intermediate solubility position indicates it provides moderate drug loading capacity while maintaining sufficient thermodynamic activity for percutaneous absorption.

Transdermal drug delivery Pharmaceutical preformulation Solubility screening

Chemoenzymatic Synthesis of Pure 1,3-Dicaprin Isomer Using Immobilized Lipases

A chemoenzymatic methodology enables the regioselective synthesis of 1,3-dicaprin with >95% purity (GC analysis) via lipase-catalyzed esterification of glycerol with decanoic acid. Screening of multiple immobilized lipases revealed that certain lipases exhibit unusually high activity specifically at the sn-2 position of 1,3-dicaprin under mild operating conditions (no organic solvents, ambient temperature), distinguishing this substrate from other DAG regioisomers .

Biocatalysis Lipid synthesis Process chemistry

Pancreatic Lipase Hydrolysis Kinetics: 1,3-Dicaprin as a Triglyceride Analog Substrate

1,3-Didecanoylglycerol serves as a triglyceride analog substrate for pancreatic lipase hydrolysis reactions [1]. A foundational study demonstrated that the adsorption to and hydrolysis of 1,3-didecanoyl glycerol monolayers by pancreatic lipase is quantitatively dependent on substrate packing density . Unlike native triglycerides which yield sn-2 monoglycerides and two fatty acids, 1,3-dicaprin hydrolysis produces glycerol and two decanoic acid molecules, providing a simplified product profile for kinetic analysis.

Lipid digestion Enzyme kinetics Triglyceride analog

Evidence-Backed Application Scenarios for Glyceryl Dicaprate (CAS 17598-93-5)


Lipase Stereoselectivity and Regioselectivity Profiling Using Monomolecular Films

Researchers investigating lipase structure-function relationships require well-defined lipid substrates with known interfacial properties. Pure 1,3-dicaprin, with its characterized surface pressure of collapse of 32 mN m⁻¹ and prochiral nature, enables systematic kinetic studies of lipase stereoselectivity and regioselectivity under controlled physicochemical conditions [1]. The 8 mN m⁻¹ stability differential versus 1,2-sn-dicaprin allows investigators to probe pressure-dependent enzyme conformational changes and substrate recognition mechanisms [1].

Pharmaceutical Preformulation Screening for Lipid-Based Drug Delivery Systems

During early-stage formulation development for poorly water-soluble drug candidates, glyceryl dicaprylate/dicaprate serves as a benchmark lipid excipient of intermediate solubilization capacity. As demonstrated in loxoprofen vehicle screening, its solubility rank position (between IPM and propylene glycol dicaprylate/caprate) provides a defined reference point for rational excipient selection [2]. Formulators can leverage this established solubility hierarchy to identify lipid vehicles that balance drug loading with thermodynamic activity for optimal permeation.

Isomerically Pure Diglyceride Synthesis via Biocatalytic Routes

Laboratories requiring isomerically defined 1,3-dicaprin for controlled lipid digestion studies or enzymatic assays can employ established chemoenzymatic synthesis protocols. Immobilized lipases exhibiting high sn-2 regioselectivity toward 1,3-dicaprin enable production of >95% pure isomer under mild, solvent-free conditions . This approach avoids the isomeric mixtures typical of chemical glycerolysis, ensuring experimental reproducibility in applications where isomeric purity is critical.

Pancreatic Lipase Activity Assays with Simplified Product Analysis

In high-throughput screening campaigns for lipase inhibitors (e.g., anti-obesity drug discovery) or in diagnostic lipase activity measurements, 1,3-dicaprin offers a practical advantage over native triglycerides. Its hydrolysis yields only glycerol and decanoic acid, eliminating the sn-2 monoglyceride intermediate and reducing the analytical complexity of product quantification [3]. The well-characterized dependence of hydrolysis rate on substrate packing density further enables assay standardization across laboratories .

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